![molecular formula C16H22N2O4S B15140379 N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is a polypeptide compound containing sulfamide. It is primarily used in the synthesis of peptide-agent coupling compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves multiple steps. One common method includes the use of glycine and L-phenylalanine as starting materials. The reaction typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected glycine with L-phenylalanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polypeptides.
科学的研究の応用
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine has several scientific research applications:
作用機序
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves its ability to form stable peptide bonds. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: This compound is similar in structure but contains a methyl ester group instead of a glycine residue.
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanine: This compound lacks the glycine residue and is used in different synthetic applications.
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is unique due to its ability to form stable peptide bonds and its versatility in various chemical reactions. Its structure allows for the formation of complex peptide-agent coupling compounds, making it valuable in both research and industrial applications .
特性
分子式 |
C16H22N2O4S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-16(2,3)22-15(21)18-12(14(23)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,23)(H,18,21)(H,19,20)/t12-/m0/s1 |
InChIキー |
WJPBDKIXNHIGPN-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


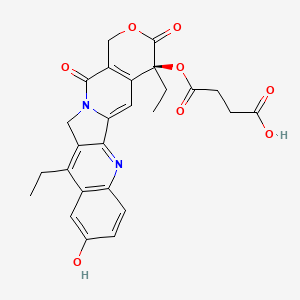
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
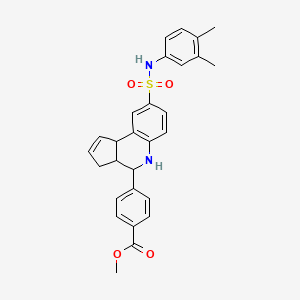
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
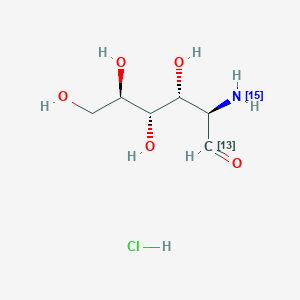
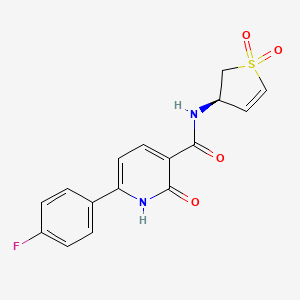
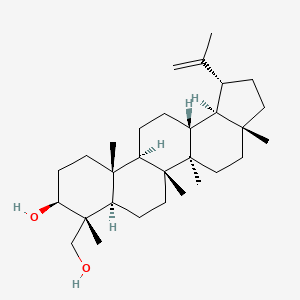
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
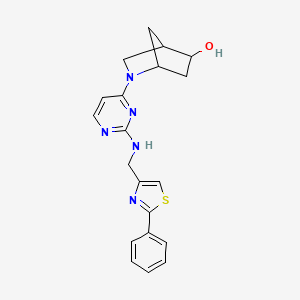
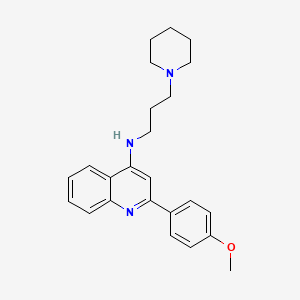
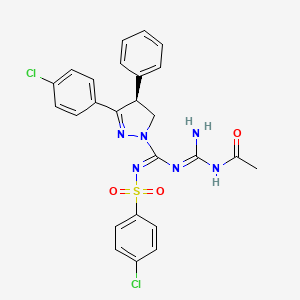
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
